molecular formula C4H9NO2 B1195486 2-Nitrobutane CAS No. 600-24-8

2-Nitrobutane

Cat. No.: B1195486
CAS No.: 600-24-8
M. Wt: 103.12 g/mol
InChI Key: SUGZATOHBPXTDV-UHFFFAOYSA-N
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Description

2-Nitrobutane is an organic compound with the molecular formula C4H9NO2. It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a butane backbone. This compound is a colorless liquid with a mild odor and is used in various chemical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobutane can be synthesized through several methods:

    This involves the direct substitution of butane with nitric acid (HNO3) under high-temperature conditions. The reaction can be represented as:

    Nitration of Butane: C4H10+HNO3C4H9NO2+H2O\text{C4H10} + \text{HNO3} \rightarrow \text{C4H9NO2} + \text{H2O} C4H10+HNO3→C4H9NO2+H2O

    Another method involves the reaction of butyl halides with nitrite ions. For example:

    Displacement Reactions: C4H9Br+NaNO2C4H9NO2+NaBr\text{C4H9Br} + \text{NaNO2} \rightarrow \text{C4H9NO2} + \text{NaBr} C4H9Br+NaNO2→C4H9NO2+NaBr

Industrial Production Methods: Industrial production of this compound typically involves the vapor-phase nitration of butane. This process is conducted at high temperatures to ensure the efficient formation of the nitro compound. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize yield.

Chemical Reactions Analysis

2-Nitrobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butanone and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield butylamine. This reaction typically uses reducing agents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions. For example, reacting with sodium ethoxide (NaOEt) can replace the nitro group with an ethoxy group.

Scientific Research Applications

2-Nitrobutane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its reactivity makes it useful in the preparation of various chemical compounds.

    Biology and Medicine: Research has shown that nitroalkanes, including this compound, can induce DNA repair mechanisms in cells. it is also noted for its potential carcinogenic effects, particularly in liver cells.

    Industry: this compound is used in the production of pharmaceuticals, dyes, and agrochemicals. Its role as a solvent and intermediate makes it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 2-Nitrobutane exerts its effects involves the nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, inducing oxidative stress and DNA damage. The compound’s ability to induce DNA repair mechanisms is linked to its interaction with cellular enzymes and pathways involved in maintaining genomic integrity.

Comparison with Similar Compounds

2-Nitrobutane can be compared with other nitroalkanes such as:

  • Nitromethane (CH3NO2)
  • Nitroethane (C2H5NO2)
  • 1-Nitropropane (C3H7NO2)
  • 2-Nitropropane (C3H7NO2)

Uniqueness: this compound is unique due to its specific molecular structure, which influences its reactivity and applications. Compared to shorter nitroalkanes like nitromethane and nitroethane, this compound has a longer carbon chain, affecting its physical properties and reactivity. Its specific structure makes it suitable for certain industrial applications where other nitroalkanes may not be as effective.

Properties

IUPAC Name

2-nitrobutane
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InChI

InChI=1S/C4H9NO2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3
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InChI Key

SUGZATOHBPXTDV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)[N+](=O)[O-]
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID3020968
Record name 2-Nitrobutane
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Molecular Weight

103.12 g/mol
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Vapor Pressure

7.79 [mmHg]
Record name 2-Nitrobutane
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CAS No.

600-24-8
Record name 2-Nitrobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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